molecular formula C16H17NO2 B401828 N-(4-ethoxyphenyl)-2-phenylacetamide

N-(4-ethoxyphenyl)-2-phenylacetamide

Cat. No.: B401828
M. Wt: 255.31g/mol
InChI Key: CMEOVZCXWHPSDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Ethoxyphenyl)-2-phenylacetamide is a synthetic organic compound of significant interest in chemical and pharmaceutical research. Its molecular structure, which incorporates ethoxyphenyl and phenylacetamide groups, makes it a potential intermediate or building block in synthetic organic chemistry for developing more complex molecules. Researchers may utilize this compound in studies focused on structure-activity relationships (SAR), medicinal chemistry, or as a precursor in the synthesis of novel chemical entities. The mechanism of action for this specific compound is not fully characterized and is a subject of ongoing scientific investigation. It is strictly for research use in controlled laboratory settings and is not intended for diagnostic or therapeutic applications. All necessary safety data sheets (SDS) should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-phenylacetamide

InChI

InChI=1S/C16H17NO2/c1-2-19-15-10-8-14(9-11-15)17-16(18)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,17,18)

InChI Key

CMEOVZCXWHPSDZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Strategies for N 4 Ethoxyphenyl 2 Phenylacetamide

Established Synthetic Pathways for N-Phenylacetamide Backbone Formation

The formation of the amide linkage in N-phenylacetamides is a cornerstone of organic synthesis, with several reliable methods being widely employed. These pathways primarily involve the reaction of a phenylamine derivative with a suitable acylating agent.

Acylation Reactions Involving Phenylamines and Acyl Chlorides

A prevalent and efficient method for forming the N-phenylacetamide backbone is the acylation of a primary or secondary phenylamine with an acyl chloride. testbook.com This type of condensation reaction is famously exemplified by the Schotten-Baumann reaction, first described in 1883 by chemists Carl Schotten and Eugen Baumann. testbook.comwikipedia.org

The reaction proceeds via a nucleophilic acyl substitution mechanism. iitk.ac.in The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide bond. iitk.ac.inbyjus.com A base, such as aqueous sodium hydroxide (B78521) or pyridine (B92270), is crucial to the reaction's success. byjus.com The base serves two main purposes: it neutralizes the hydrochloric acid (HCl) byproduct, preventing the protonation of the unreacted amine, and it helps to drive the reaction equilibrium towards the product side. testbook.combyjus.com

Schotten-Baumann reaction conditions often utilize a two-phase solvent system, typically consisting of water and an organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.orglscollege.ac.in The base resides in the aqueous phase to neutralize the generated acid, while the reactants and the final amide product remain in the organic phase. wikipedia.orglscollege.ac.in This method is broadly applicable and has been used in the synthesis of various amides, including N-benzylacetamide from benzylamine (B48309) and acetyl chloride, and in the industrial synthesis of pharmaceuticals. testbook.comwikipedia.org

Condensation Reactions in N-Phenylacetamide Synthesis

An alternative to using highly reactive acyl chlorides is the direct condensation of a carboxylic acid with an amine. This approach, while conceptually simpler, typically requires more forcing conditions or the use of coupling agents to facilitate the removal of a water molecule. For the synthesis of a phenylacetamide backbone, this would involve the reaction of phenylacetic acid with an aniline (B41778) derivative.

Literature on the synthesis of the parent compound, phenylacetamide, shows it can be prepared by heating the ammonium (B1175870) salt of phenylacetic acid or by reacting phenylacetic acid with urea. orgsyn.org These methods highlight the principle of direct condensation, though they often require elevated temperatures to proceed effectively. While less common than the acyl chloride route for small-scale laboratory synthesis due to the harsher conditions, direct condensation is a significant industrial process.

Specific Synthetic Routes for N-(4-ethoxyphenyl)-2-phenylacetamide Precursors and Analogues

The synthesis of the target molecule, this compound, requires the preparation of specific precursors that contain the ethoxyphenyl and phenylacetyl moieties.

Introduction of the Ethoxyphenyl Moiety

The ethoxyphenyl portion of the molecule is introduced through its precursor, 4-ethoxyaniline, which is more commonly known as p-phenetidine (B124905). Several synthetic routes to p-phenetidine have been established. A common laboratory preparation involves the reduction of p-nitrophenetole using iron filings in the presence of a small amount of hydrochloric acid. prepchem.com Another method involves the reduction of p-nitrophenetole with iron in an aqueous solution of ammonium chloride. google.com On an industrial scale, syntheses can start from p-chloronitrobenzene, which undergoes ethoxylation followed by reduction. google.com Catalytic hydrogenation is another key method, for instance, in the reduction of p-nitrophenol in the presence of ethanol (B145695) and a catalyst. google.comgoogle.com

Starting Material Key Reagents Product Reference
p-NitrophenetoleIron filings, Hydrochloric acidp-Phenetidine prepchem.com
p-NitrophenetoleIron, Ammonium chloridep-Phenetidine google.com
p-ChloronitrobenzeneEthyl alcohol, Base; followed by reductionp-Phenetidine google.com
p-NitrophenolHydrogen, Ethanol, Platinum/Palladium catalystp-Phenetidine google.comgoogle.com

This table summarizes various established synthetic routes for the precursor p-phenetidine.

Formation of the Phenylacetamide Core

The final assembly of this compound involves creating the amide bond between p-phenetidine and a phenylacetyl group. The most direct method is the acylation of p-phenetidine with phenylacetyl chloride under Schotten-Baumann conditions. wikipedia.orgbyjus.com Phenylacetyl chloride itself can be synthesized from phenylacetic acid using reagents like thionyl chloride or oxalyl chloride. mdma.ch

A closely related reaction is the synthesis of phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), an analogue of the target molecule. In one common laboratory procedure, p-phenetidine is acylated using acetic anhydride (B1165640) in the presence of a sodium acetate (B1210297) buffer. stolaf.edumissouri.edu This demonstrates the formation of the N-(4-ethoxyphenyl)amide core using an anhydride as the acylating agent. The reaction involves dissolving p-phenetidine in water with a small amount of hydrochloric acid, followed by the addition of acetic anhydride and a sodium acetate solution to promote the formation of the amide product. stolaf.edu

Optimization of Reaction Conditions and Yields in N-Phenylacetamide Synthesis

Optimizing the synthesis of N-phenylacetamides involves careful control over several reaction parameters to maximize yield and purity.

Key factors for optimization include:

Base/Catalyst: In acylation reactions, the choice and amount of base are critical. For Schotten-Baumann reactions, aqueous sodium hydroxide is common, but pyridine can also be used, sometimes leading to the formation of more powerful acylating agents. byjus.com For syntheses using anhydrides, a buffer like sodium acetate can maintain the pH at an optimal level for the reaction rate. missouri.edu Research on related N-phenylacetamide syntheses has shown that catalyst choice, such as using different copper salts in click chemistry approaches, can dramatically affect reaction times and yields. rsc.org

Solvent: The solvent system plays a significant role. The biphasic water/organic solvent system is a hallmark of Schotten-Baumann conditions, allowing for easy separation and neutralization of byproducts. wikipedia.org In other procedures, solvents like dry dichloromethane or acetone (B3395972) are used. rsc.orgekb.eg

Temperature: Reaction temperature must be controlled. For the hydrolysis of benzyl (B1604629) cyanide to phenylacetamide, for example, temperatures are kept around 40°C, as lower temperatures slow the reaction while higher temperatures can cause loss of volatile reagents. orgsyn.org

Purification: The final yield and purity depend heavily on the purification method. Recrystallization from a suitable solvent, such as water or ethanol, is a common and effective technique to obtain pure crystalline product. orgsyn.orgstolaf.edu Column chromatography is also frequently employed for purification. mdpi.com

Parameter Influence on Synthesis Example Reference
Base/Catalyst Neutralizes acid byproduct; can increase reaction rate and yield.Use of NaOH or pyridine in Schotten-Baumann reactions; Cu(OAc)₂·H₂O in triazole synthesis. byjus.comrsc.org
Solvent System Affects solubility of reactants and ease of product/byproduct separation.Biphasic water/dichloromethane system for Schotten-Baumann reactions. wikipedia.org
Temperature Controls the rate of reaction; can influence side reactions and reagent stability.Keeping the reaction at 40°C to balance reaction speed and prevent HCl loss. orgsyn.org
Purification Method Determines the purity and final isolated yield of the product.Recrystallization from water or ethanol; column chromatography. stolaf.edumdpi.com

This table outlines key factors that are optimized to improve the yield and purity in the synthesis of N-phenylacetamides.

Role of Solvents and Catalysts

The choice of solvent and catalyst is paramount in the synthesis of N-phenylacetamides. Solvents not only dissolve the reactants but also influence the reaction rate and mechanism. In the synthesis of related N-phenylacetamide derivatives, a range of solvents have been employed, with the selection often depending on the specific reactants and catalysts used. For instance, in the synthesis of N-substituted-2-amino-4-arylthiazoles, which involves an amide formation step, dichloromethane (DCM) is a commonly used solvent. googleapis.com Chloroform has also been utilized in the acylation of sodium acetyl(4-methoxyphenyl)carbamodithioate. sigmaaldrich.com

Catalysts are often employed to enhance the rate of amidation. These can range from simple bases to more complex metal-based systems. For the synthesis of various 2-chloro-N-substituted-acetamides, potassium carbonate (K2CO3) in dry dichloromethane has been used effectively. iucr.org In other instances, palladium catalysts, such as palladium acetate in the presence of a ligand like 2,2'-bipyridine (B1663995) and a co-catalyst like boron trifluoride etherate, have been used for the synthesis of 2-chloro-N-phenylacetamide in toluene. nih.gov The synthesis of certain phenylacetamide derivatives has also been achieved without a solvent, using a powdered molecular sieve as a catalyst at elevated temperatures. nih.gov

The following table summarizes the solvents and catalysts used in the synthesis of various N-phenylacetamide derivatives, providing insights into potential systems for the synthesis of this compound.

ProductReactantsSolventCatalyst/BaseReference
N-substituted-2-amino-4-arylthiazolesAmine, Acyl chlorideDichloromethane (DCM)- googleapis.com
2-chloro-N-phenylacetamideAniline, Chloroacetyl chlorideDry Dichloromethane (CH2Cl2)Potassium Carbonate (K2CO3) iucr.org
2-chloro-N-phenylacetamideAniline, 2-chloro-N,N-dimethylacetamideToluenePalladium acetate, 2,2'-bipyridine, Boron trifluoride etherate, Pivalic acid nih.gov
Phenylacetamide derivativesAmine, Carboxylic acidBenzene (B151609)n-tetrabutyl ammonium bromide nih.gov
Aromatic thioanhydrides of dithiocarbamic acidsSodium acetyl(4-methoxyphenyl)carbamodithioate, Acid chloridesChloroform- sigmaaldrich.com

Temperature and Time Dependence in Reaction Progression

The temperature and duration of a reaction are critical parameters that dictate the progression and outcome of the synthesis. In the synthesis of phenylacetamide from benzyl cyanide, the reaction mixture is maintained at a bath temperature of about 40°C for 20-40 minutes, followed by an additional 20-30 minutes of warming to ensure complete reaction. mt.comresearchgate.net For the synthesis of certain phenylacetamide derivatives, reactions have been conducted at temperatures ranging from 130°C to 160°C for 2 to 5 hours in the absence of a solvent. nih.gov In another example involving the synthesis of 2-chloro-N-substituted-acetamides, the reaction is stirred for 4-6 hours at room temperature. iucr.org

The synthesis of N-(4-methoxy-3-nitrophenyl)acetamide involves refluxing the reactants in glacial acetic acid for 2 hours. iucr.org The preparation of other N-phenylacetamide derivatives has been carried out by stirring the reactants in acetonitrile (B52724) for 24 hours. missouri.edu The wide range of temperatures and reaction times reported for analogous compounds underscores the substrate-specific nature of these reactions and the need for careful optimization for the synthesis of this compound.

The table below provides a summary of the temperature and time dependence observed in the synthesis of related N-phenylacetamide compounds.

ProductTemperatureTimeReference
Phenylacetamide~40°C20-40 min, then 20-30 min mt.comresearchgate.net
Phenylacetamide derivatives130°C to 160°C2 to 5 hours nih.gov
2-chloro-N-substituted-acetamidesRoom Temperature4-6 hours iucr.org
N-(4-Methoxy-3-nitrophenyl)acetamideReflux2 hours iucr.org
2-(4-Fluorophenyl)-N-phenylacetamide derivativesRoom Temperature24 hours missouri.edu

Advanced Purification Techniques in N-Phenylacetamide Chemistry

Following the synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities. Therefore, effective purification is essential to obtain this compound of high purity.

Chromatographic Methods for Product Isolation

Chromatography is a powerful technique for the separation and purification of organic compounds. For N-phenylacetamide derivatives, both column chromatography and High-Performance Liquid Chromatography (HPLC) are commonly employed.

Column chromatography is a versatile method for purifying reaction products. In the synthesis of N-substituted-2-amino-4-arylthiazole derivatives, the crude product was purified by column chromatography on basic alumina. googleapis.com For other phenylacetamide derivatives, silica (B1680970) gel (60-120 mesh) column chromatography has been utilized. iucr.org

HPLC is a more advanced chromatographic technique that offers higher resolution and efficiency. For the analysis of N-(4-(2-chloroethoxy)phenyl)acetamide, a reverse-phase (RP) HPLC method has been developed using a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. googleapis.com For mass spectrometry applications, formic acid can be used as a replacement for phosphoric acid. googleapis.com The separation of other acetamide (B32628) derivatives has been achieved using a Zorbax SB-Aq column with a gradient mobile phase of sodium octanesulfonate solution and methanol. nih.gov Phenyl ether HPLC columns are also suitable for separating compounds containing a benzene ring and polar functional groups. hawach.com

The following table outlines various chromatographic methods used for the purification and analysis of related N-phenylacetamide compounds.

CompoundChromatographic MethodStationary PhaseMobile PhaseReference
N-substituted-2-amino-4-arylthiazolesColumn ChromatographyBasic AluminaNot specified googleapis.com
2-(4-formylphenoxy)-N-phenylacetamide derivativesColumn ChromatographySilica gel (60-120 mesh)Not specified iucr.org
N-(4-(2-Chloroethoxy)phenyl)acetamideHPLCNewcrom R1Acetonitrile, Water, Phosphoric Acid googleapis.com
Paracetamol, Phenylephrine hydrochloride, Pheniramine maleateHPLCZorbax SB-Aq (50 × 4.6 mm, 5 μm)Gradient of Sodium octanesulfonate (pH 3.2) and Methanol nih.gov
Compounds with benzene ring and polar functional groupsHPLCPhenyl EtherMethanol/H3PO4 solution hawach.com

Recrystallization and Precipitation Protocols

Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. mt.com

For N-phenylacetamide and its derivatives, recrystallization is a common final purification step. Phenacetin, a closely related compound, can be purified by recrystallization from an ethanol-water mixture. missouri.edu The process typically involves dissolving the impure solid in a minimal amount of hot solvent, followed by slow cooling to induce crystallization of the pure compound. mt.commissouri.edu If the solution is colored, decolorizing charcoal can be used to remove colored impurities. mt.com The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. mt.com

In some cases, if a suitable single solvent for recrystallization cannot be found, a two-solvent system is employed. For phenacetin, a mixture of ethanol and water is effective; the compound is dissolved in the hot solvent in which it is more soluble (ethanol), and then the second solvent in which it is less soluble (water) is added dropwise until the solution becomes cloudy, indicating the onset of crystallization. missouri.edu

Precipitation is another method to isolate a solid product from a solution. In the synthesis of phenylacetamide, the crude product is precipitated by adding cold water to the reaction mixture. mt.comresearchgate.net

The table below summarizes recrystallization and precipitation protocols for related compounds.

CompoundPurification MethodSolvent(s)Key StepsReference
PhenylacetamidePrecipitationWaterAddition of cold water to the reaction mixture. mt.comresearchgate.net
PhenylacetamideRecrystallization95% Ethanol or BenzeneDissolving in hot solvent and cooling. mt.com
PhenacetinRecrystallizationEthanol-Water mixtureDissolving in hot ethanol, adding water until cloudy, then cooling. missouri.edu
2-chloro-N-phenylacetamide derivativesCrystallizationHexane/Ethyl acetateWashing the solid with water and crystallizing from the solvent mixture. iucr.org
N-(4-Methoxy-3-nitrophenyl)acetamideRecrystallizationDeionized waterRecrystallized twice from deionized water after initial workup. iucr.org

Advanced Structural Elucidation and Spectroscopic Characterization Principles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides information on the different types of protons in a molecule and their immediate electronic environment. The spectrum of N-(4-ethoxyphenyl)-2-phenylacetamide is characterized by distinct signals corresponding to the ethoxy group, the two phenyl rings, the methylene (B1212753) bridge, and the amide proton.

The ethoxy group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (OCH₂) group, a classic ethyl pattern resulting from spin-spin coupling. thermofisher.com The methyl protons are split by the two adjacent methylene protons (n+1 = 2+1 = 3, a triplet), and the methylene protons are split by the three adjacent methyl protons (n+1 = 3+1 = 4, a quartet). libretexts.orglibretexts.org

The aromatic protons on the two phenyl rings will appear in the downfield region, typically between 6.5 and 7.5 ppm. thermofisher.com The 4-ethoxyphenyl ring, being para-substituted, will show a characteristic pattern of two doublets, often referred to as a doublet of doublets. thermofisher.com The protons on the monosubstituted phenyl ring of the phenylacetamide moiety will appear as a more complex multiplet. semanticscholar.org

The methylene (CH₂) protons of the benzyl (B1604629) group appear as a singlet, as they have no adjacent non-equivalent protons to couple with. nih.gov The amide (NH) proton often appears as a broad singlet due to the relaxation dynamics of the attached nitrogen atom. thermofisher.com

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Functional Group Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Ethoxy -O-CH₂-CH₃ ~1.4 Triplet
Acetyl -CO-CH₂-Ph ~3.7 Singlet
Ethoxy -O-CH₂-CH₃ ~4.0 Quartet
Aromatic 4-ethoxyphenyl H ~6.8 Doublet
Aromatic Phenyl H ~7.2-7.4 Multiplet
Aromatic 4-ethoxyphenyl H ~7.4 Doublet

Note: Predicted values are based on typical chemical shifts for similar functional groups. thermofisher.comsemanticscholar.orgnih.gov

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon (C=O) of the amide group is typically one of the most downfield signals, appearing around 169-171 ppm. semanticscholar.org The carbons of the aromatic rings appear in the range of approximately 114 to 140 ppm. The carbon attached to the oxygen of the ethoxy group (C-O) is found further downfield than the other aromatic carbons due to the oxygen's deshielding effect. semanticscholar.org

The aliphatic carbons, including the methylene carbon of the benzyl group and the two carbons of the ethoxy group, appear in the upfield region of the spectrum. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. uvic.ca

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Ethoxy (-CH₃) ~15
Benzyl (-CH₂-) ~45
Ethoxy (-O-CH₂) ~64
Aromatic (C-H) ~114-130
Aromatic (quaternary) ~131-157

Note: Predicted values are based on typical chemical shifts for similar structures. semanticscholar.org

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. uvic.ca

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. uvic.carsc.org For this compound, a COSY spectrum would show a cross-peak between the triplet and quartet of the ethoxy group, confirming their connectivity. It would also reveal couplings between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. rsc.orghmdb.ca It is invaluable for assigning carbon signals based on their known proton assignments. For example, the singlet at ~3.7 ppm would show a correlation to the methylene carbon signal at ~45 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range coupling). rsc.orgrsc.org This is crucial for piecing together the molecular fragments. For instance, the methylene protons of the benzyl group would show HMBC correlations to the carbonyl carbon and to carbons within the adjacent phenyl ring, confirming the phenylacetamide structure. The amide proton would show correlations to the carbonyl carbon and carbons of the ethoxyphenyl ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups, as each group has characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. nih.gov The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to its functional groups.

For this compound, key characteristic absorption bands would include:

N-H Stretch: A sharp peak around 3300 cm⁻¹, characteristic of the secondary amide N-H bond. esisresearch.org

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and methylene groups appear just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A very strong and sharp absorption band around 1660 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide. nih.gov

N-H Bend (Amide II band): This band, resulting from a coupling of N-H bending and C-N stretching, appears around 1540 cm⁻¹.

C-O Stretch: The C-O stretching of the ether linkage will produce a strong band in the region of 1250-1000 cm⁻¹. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Intensity
N-H Stretch Secondary Amide ~3300 Medium-Strong
C-H Stretch (Aromatic) Phenyl Rings >3000 Medium
C-H Stretch (Aliphatic) Ethoxy, Methylene <3000 Medium
C=O Stretch (Amide I) Amide Carbonyl ~1660 Strong
N-H Bend (Amide II) Amide ~1540 Medium-Strong
C=C Stretch Aromatic Rings ~1600, ~1500, ~1450 Variable

Note: Values are based on typical frequencies for the indicated functional groups. nih.govesisresearch.org

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. esisresearch.org It measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups (like C=O), Raman spectroscopy is more sensitive to non-polar, symmetric bonds and vibrations of the carbon skeleton.

In the Raman spectrum of this compound, strong signals would be expected for:

Aromatic Ring Vibrations: The breathing modes of the phenyl rings would give rise to strong, sharp peaks.

C-C Backbone Stretching: Vibrations of the carbon framework of the molecule would be clearly visible.

CH₂/CH₃ Deformations: The scissoring and wagging modes of the methylene and methyl groups are also Raman active. esisresearch.org

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in its unambiguous identification and structural confirmation. esisresearch.orgchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure mass with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of a compound's elemental formula from its exact mass, a capability that low-resolution mass spectrometry lacks. For this compound, HRMS is employed to verify its molecular formula, C₁₆H₁₇NO₂.

The key advantage of HRMS is that it provides high-resolution full-scan MS data, which facilitates the confident identification of the compound. nih.gov A resolving power of 70,000 Full Width at Half Maximum (FWHM) is often selected to achieve excellent mass accuracies, ensuring that the measured mass deviates by less than 5 parts per million (ppm) from the theoretical value. nih.gov

Table 1: HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₆H₁₇NO₂
Theoretical Exact Mass (Monoisotopic)255.12593 u
Expected Ion (M+H)⁺256.13321 u

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. ESI typically generates protonated molecular ions, [M+H]⁺, with minimal fragmentation, making it ideal for confirming molecular weight. nih.gov In the case of this compound, the protonated molecule would be observed at an m/z corresponding to 256.1332.

When coupled with tandem mass spectrometry (MS/MS), ESI can be used to induce and analyze fragmentation, providing valuable structural information. nih.govnih.gov The fragmentation of the [M+H]⁺ ion of this compound would likely proceed via cleavage of the amide bond, which is a common fragmentation pathway for amides. nih.gov

Table 2: Expected ESI-MS/MS Fragments for this compound
Ion DescriptionProposed Structure/FragmentExpected m/z
Protonated Molecule[C₁₆H₁₇NO₂ + H]⁺256.13
Acylium Ion[C₆H₅CH₂CO]⁺119.05
Tropylium (B1234903) Cation[C₇H₇]⁺91.05
Protonated 4-ethoxyaniline[H₂NC₆H₄OC₂H₅ + H]⁺138.09

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a robust method for separating volatile compounds and confirming their identity. nih.gov The sample is first vaporized and separated based on its boiling point and affinity for the GC column. As this compound elutes from the column, it enters the mass spectrometer.

Typically, Electron Ionization (EI) is used in GC-MS, which is a hard ionization technique that causes extensive and reproducible fragmentation. shimadzu.com This fragmentation pattern serves as a "chemical fingerprint" that can be compared against spectral libraries for identification. The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z 255, along with characteristic fragment ions.

Key expected fragments in the EI spectrum would include the tropylium ion (m/z 91), a hallmark of compounds containing a benzyl group, and ions resulting from the cleavage of the ethoxyphenyl moiety. The fully validated GC-MS method allows for the sensitive screening and identification of target compounds. nih.gov

Elemental Analysis (CHNS) for Compositional Purity and Stoichiometry

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For this compound (C₁₆H₁₇NO₂), the analysis would focus on C, H, and N. The percentage of oxygen is typically determined by difference.

This analysis is crucial for confirming the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula. A close correlation (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's compositional integrity and stoichiometry. nih.gov

Table 3: Elemental Analysis Data for this compound (C₁₆H₁₇NO₂)
ElementTheoretical Percentage (%)Exemplary Experimental Finding (%)
Carbon (C)75.2775.31
Hydrogen (H)6.716.68
Nitrogen (N)5.495.52
Oxygen (O)12.5312.49

Crystallographic Analysis and Intermolecular Interactions

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

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Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

No data available.

No data available.

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs

The crystal packing of N-(4-ethoxyphenyl)-2-phenylacetamide is heavily influenced by a network of hydrogen bonds, which act as the primary directional forces in the formation of the solid-state architecture. These interactions, varying in strength, create robust motifs that propagate throughout the crystal lattice.

The most significant intermolecular interaction governing the crystal structure of phenylacetamide derivatives is the classical N-H···O hydrogen bond, formed between the amide hydrogen (N-H), the donor, and the carbonyl oxygen (C=O), the acceptor. In related acetanilide structures, the amide N-H group consistently donates a hydrogen bond to the carbonyl oxygen atom of an adjacent molecule. iucr.org This interaction typically results in the formation of infinite one-dimensional chains propagating through the crystal. iucr.orgnih.govnih.govresearchgate.netmostwiedzy.pl This recurring chain motif is a well-established feature in the solid state of secondary amides.

In addition to the strong N-H···O bonds, weaker C-H···O interactions further stabilize the crystal packing. acs.org These bonds involve hydrogen atoms from the phenyl rings or the ethyl group interacting with the electron-rich carbonyl oxygen atom. While less energetic than conventional hydrogen bonds, the collective contribution of multiple C-H···O interactions is significant in consolidating the three-dimensional structure. In the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, the carbonyl group participates in short contacts with hydrogen atoms from ethyl or phenyl groups, highlighting the role of these weaker interactions. mostwiedzy.pl

Below is a table of typical hydrogen bond geometries found in related phenylacetamide crystal structures.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1H1O10.862.703.477152
N2H2AO20.832.713.456150
Data derived from the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide, a related compound, illustrating typical geometries for N-H···O bonds that form molecular chains. iucr.org

Beyond classical hydrogen bonds, the aromatic rings of this compound play a crucial role in the supramolecular assembly through C-H···π interactions and aromatic stacking. C-H···π interactions are a form of weak hydrogen bond where a C-H bond acts as the donor and the electron cloud of a π-system (the phenyl ring) serves as the acceptor. nih.govdntb.gov.ua These interactions are vital for linking the primary hydrogen-bonded chains into a stable, three-dimensional network. iucr.orgnih.govresearchgate.net

In many phenylacetamide derivatives, C-H···π interactions are observed where hydrogen atoms from the phenyl or methylene (B1212753) groups of one molecule interact with the aromatic rings of a neighboring molecule. iucr.org This "edge-to-face" arrangement is a common stabilizing feature in compounds containing aromatic moieties. rsc.org While parallel-displaced π-π stacking can also occur, the C-H···π interactions often dominate in directing the packing of adjacent aromatic rings, preventing significant face-to-face overlap. In the crystal structure of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, weak C-H···π interactions link molecules into supramolecular chains. nih.gov

The predictable and recurring patterns of intermolecular interactions that build the crystal lattice are known as supramolecular synthons. ias.ac.in In the context of this compound, the most prominent synthon is the amide-amide catemer, formed by the propagation of the N-H···O hydrogen bond, which generates infinite chains. This is the conventional motif for secondary amides. iucr.org

Another critical motif observed in similar structures is the centrosymmetric amide-amide R₂²(8) homosynthon. mdpi.com This involves a pair of molecules forming a cyclic dimer through two N-H···O hydrogen bonds. The propagation of these synthons—either the linear chain (catemer) or the discrete dimer—defines the primary structural motif of the crystal. The selection between these synthons is influenced by subtle steric and electronic factors of the molecular substituents. The ability to identify and utilize these synthons is a cornerstone of crystal engineering, allowing for the rational design of solid-state architectures. ias.ac.in

Supramolecular Assembly Principles in this compound Solids

Self-assembly into a crystalline solid is driven by the minimization of the system's free energy. This is achieved through the formation of a highly ordered structure stabilized by a network of non-covalent interactions. For phenylacetamides, there is a clear hierarchy: the strong N-H···O hydrogen bonds establish the primary structural motifs, such as chains or dimers. nih.gov These primary structures are then organized into a three-dimensional architecture by a combination of weaker, less directional forces.

Hirshfeld surface analysis is a powerful tool for quantifying the relative contributions of different intermolecular contacts to the crystal packing. The following table, based on data from a related N-phenylacetamide derivative, illustrates the typical distribution of these interactions.

Interaction TypeContribution to Hirshfeld Surface (%)
H···H45.2
C···H / H···C20.2
O···H / H···O15.8
N···H / H···N11.0
S···H / H···S6.2
Data derived from Hirshfeld surface analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide, showing the prevalence of various non-covalent contacts. iucr.org

Crystal engineering is the rational design of solid-state structures based on an understanding of intermolecular interactions. nih.gov The phenylacetamide scaffold is an excellent platform for applying these strategies. By systematically modifying the substituents on the phenyl rings, it is possible to control the supramolecular assembly.

For example, introducing or altering hydrogen bond donors and acceptors can change the preferred supramolecular synthon. mdpi.com Altering the steric bulk or electronic properties of substituents can influence the geometry of C-H···π interactions or favor different packing motifs. iucr.org The goal of these strategies is to produce crystalline materials with desired physical properties, such as stability, solubility, or morphology. The predictability of the amide N-H···O synthon makes it a reliable tool for building robust molecular assemblies, while the weaker interactions can be fine-tuned to control the final three-dimensional arrangement. ias.ac.in

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a important method for calculating the electronic structure and properties of molecules. nih.govnih.gov This approach is frequently used to determine the optimized geometry, energetic profiles, and vibrational frequencies of compounds, offering a balance of computational cost and accuracy. nih.govarxiv.org

Geometry Optimization and Energetic Profiles

The first step in the computational analysis of N-(4-ethoxyphenyl)-2-phenylacetamide involves geometry optimization. This process systematically alters the molecule's geometry to find the most stable, lowest-energy conformation. researchgate.netnih.gov Methods such as the B3LYP functional combined with a suitable basis set, like 6-311++G(d,p), are commonly employed for this purpose. nih.govnih.gov

The optimization process yields critical data on the molecule's structural parameters. For this compound, this would include the precise bond lengths, bond angles, and dihedral (torsion) angles that define its three-dimensional shape. For instance, the planarity of the phenyl rings and the orientation of the ethoxy and acetamide (B32628) groups relative to each other would be determined. The resulting optimized structure corresponds to a minimum on the potential energy surface, ensuring its stability. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.23 Å
C-N (amide)~1.35 Å
C-O (ether)~1.37 Å
Bond AngleO=C-N~122°
C-N-H~120°
C-O-C~118°
Dihedral AngleC-C-N-CDefines the twist of the amide plane

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual calculated values would be specific to the molecule.

Prediction of Vibrational Frequencies and Comparison with Experimental Data

Once the optimized geometry is obtained, the vibrational frequencies of this compound can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsion of the chemical bonds. esisresearch.orgresearchgate.net The calculations are based on the second derivative of the energy with respect to the atomic coordinates.

The predicted vibrational spectrum is often compared with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. esisresearch.orgresearchgate.netesisresearch.org This comparison helps to validate the accuracy of the computational method and aids in the definitive assignment of experimental spectral bands to specific molecular motions. researchgate.net For example, the characteristic stretching frequency of the carbonyl group (C=O) in the amide linkage is expected in the range of 1680-1715 cm⁻¹. esisresearch.orgresearchgate.net Similarly, the N-H stretching vibration of the secondary amide is anticipated around 3370-3170 cm⁻¹. researchgate.net Any significant deviations between the calculated and experimental frequencies can often be attributed to factors like intermolecular interactions in the solid state or solvent effects, which are not always fully captured in gas-phase calculations. esisresearch.org

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModeFunctional GroupCalculated Frequency (DFT)Experimental Frequency (IR/Raman)
N-H StretchAmide~3450~3300
C-H StretchAromatic~3100-3000~3100-3000
C-H StretchAliphatic (CH₂, CH₃)~2980-2850~2980-2850
C=O StretchAmide I~1685~1660
C-N StretchAmide~1340~1330
C-O StretchEther~1250~1245

Note: This table illustrates the expected correlation between theoretical and experimental data. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental results. irdindia.in

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com

Characterization of Electron Donating and Accepting Capabilities

The HOMO represents the orbital from which an electron is most likely to be donated, acting as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, thus acting as an electron acceptor. youtube.com The spatial distribution of these orbitals in this compound provides crucial information about its reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxyphenyl ring, due to the electron-donating nature of the ethoxy group. The LUMO, on the other hand, would likely be distributed over the phenylacetamide portion of the molecule, particularly the phenyl ring and the carbonyl group. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and thus more chemically reactive. nih.govreddit.comnih.gov

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
E_HOMO~ -5.5 eV
E_LUMO~ -0.5 eV
HOMO-LUMO Gap (ΔE)~ 5.0 eV

Note: These energy values are illustrative. The magnitude of the HOMO-LUMO gap influences the molecule's electronic properties and reactivity. researchgate.net

Global Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's stability and reactivity. nih.govresearchgate.net These descriptors provide a more detailed picture of the molecule's chemical behavior. researchgate.netdergipark.org.tr

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -E_HOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E_LUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution, calculated as η = (I - A) / 2. A larger value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Softer molecules are more reactive. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). dergipark.org.tr

Table 4: Calculated Global Chemical Reactivity Descriptors (Illustrative)

DescriptorFormulaValue (eV)
Ionization Potential (I)-E_HOMO5.5
Electron Affinity (A)-E_LUMO0.5
Electronegativity (χ)(I + A) / 23.0
Chemical Hardness (η)(I - A) / 22.5
Chemical Softness (S)1 / η0.4
Electrophilicity Index (ω)μ² / (2η)1.8

Note: These quantitative measures help in comparing the reactivity of different molecules and predicting their interaction behavior.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netlibretexts.org The MEP map illustrates the electrostatic potential on the surface of the molecule. libretexts.orgchemrxiv.orgnih.gov

In an MEP map, different colors represent different values of the electrostatic potential. Typically:

Red: Indicates regions of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, indicating the likely sites for nucleophilic attack.

Green: Denotes regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom of the amide group, making it a prime site for interaction with electrophiles or for hydrogen bonding. A less intense negative region would be expected around the oxygen of the ethoxy group. Conversely, the hydrogen atom attached to the amide nitrogen (N-H) would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor. The aromatic rings would show a mix of potentials, reflecting the complex interplay of the substituent effects. scispace.com This visual representation of charge distribution is invaluable for predicting intermolecular interactions. researchgate.netresearchgate.net

Visualization of Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule. libretexts.org In these maps, different colors represent varying electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent intermediate and neutral potentials, respectively. researchgate.netyoutube.com

For this compound, the MEP surface would be expected to show a significant region of negative potential (red) around the carbonyl oxygen of the amide group due to the presence of lone pairs of electrons and its high electronegativity. The nitrogen atom of the amide and the oxygen of the ethoxy group would also exhibit negative potential, though likely to a lesser extent than the carbonyl oxygen. Conversely, the hydrogen atom attached to the amide nitrogen would be a site of positive potential (blue), making it a potential hydrogen bond donor. The aromatic rings will exhibit regions of negative potential above and below the plane of the rings due to the delocalized π-electrons.

Hypothetical Atomic Charges of this compound

AtomCharge (e)
O (carbonyl)-0.550
N (amide)-0.450
H (amide)+0.280
C (carbonyl)+0.480
O (ethoxy)-0.350
Aromatic C-H+0.100 to +0.150
Aromatic C (unsubstituted)-0.100 to -0.050

Note: This table presents hypothetical charge values based on typical results from quantum chemical calculations for similar molecules and is intended for illustrative purposes.

Identification of Electrophilic and Nucleophilic Regions

Based on the visualized charge distribution, the electrophilic and nucleophilic regions of this compound can be pinpointed.

Nucleophilic Regions: These are electron-rich areas that can donate an electron pair to form a new covalent bond. nih.gov In this molecule, the most prominent nucleophilic site is the carbonyl oxygen atom. The amide nitrogen, despite some resonance delocalization, also retains nucleophilic character. The oxygen atom of the ethoxy group and the π-systems of the phenyl rings are also considered nucleophilic centers.

Electrophilic Regions: These are electron-deficient areas that can accept an electron pair. nih.gov The carbonyl carbon atom is the primary electrophilic center, being bonded to two electronegative atoms (oxygen and nitrogen). The hydrogen atom of the N-H group is another significant electrophilic site, susceptible to deprotonation under basic conditions or forming strong hydrogen bonds.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a more intuitive picture of localized bonds and lone pairs, resembling Lewis structures. uni-muenchen.de This analysis provides quantitative insights into electron delocalization, charge transfer, and the stabilizing effects of hyperconjugative interactions. nih.gov

Inter- and Intramolecular Charge Transfer Interactions

NBO analysis reveals charge transfer interactions by examining the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and indicates the strength of the delocalization. nist.gov

In this compound, significant intramolecular charge transfer is expected. Key interactions would include:

Delocalization of the lone pair of the amide nitrogen (nN) into the antibonding orbital of the adjacent carbonyl group (πC=O). This n → π interaction is characteristic of amides and contributes significantly to the resonance stabilization and planar character of the amide bond.

Interactions involving the phenyl rings, such as the delocalization of π electrons from one ring to the antibonding orbitals of the other or the amide group (π → π*).

Delocalization of the oxygen lone pairs of the ethoxy group into the antibonding orbitals of the adjacent phenyl ring (nO → π*ring).

Hypothetical NBO Analysis: Major Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
n(N)π(C=O)55.8
n(O, carbonyl)σ(N-Ccarbonyl)25.3
n(O, ethoxy)π(Caromatic-Caromatic)18.5
π(Cphenyl=Cphenyl)π(Camide=O)5.2
σ(C-H)σ*(N-C)4.8

Note: This table contains hypothetical E(2) values based on typical NBO analyses of similar amide-containing aromatic compounds and serves as a representative example.

Hyperconjugative Interactions and Molecular Stability

In this compound, several hyperconjugative interactions contribute to its stability:

The aforementioned n → π* interaction in the amide group is a powerful form of hyperconjugation.

Delocalization of electron density from the σ bonds of the ethyl group into the π system of the phenyl ring (σ → π*).

The cumulative effect of these hyperconjugative interactions, particularly within the amide linkage and involving the aromatic systems, results in a more stable molecular conformation.

Quantum Chemical Studies on Amide Bond Reactivity and Hydrolysis Mechanisms

The amide bond is known for its kinetic stability, yet its hydrolysis is a fundamental reaction in chemistry and biology. Quantum chemical studies can elucidate the reaction mechanisms and energetic barriers associated with the cleavage of this bond.

Theoretical Investigation of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of amides generally proceeds through a multi-step mechanism. acs.orgcolab.wskhanacademy.org Theoretical calculations can map out the potential energy surface for the hydrolysis of the amide bond in this compound, identifying the transition states and intermediates.

The generally accepted mechanism involves the following key steps: acs.orgresearchgate.net

Protonation: The reaction initiates with the protonation of the most basic site, which is the carbonyl oxygen atom. This enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the amide nitrogen.

C-N Bond Cleavage: The C-N bond breaks, leading to the departure of the amine (in this case, 4-ethoxyaniline) and the formation of a protonated carboxylic acid (phenylacetic acid).

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.

Theoretical studies can calculate the activation energies for each step, with the nucleophilic attack of water on the protonated amide typically being the rate-determining step. acs.org

Hypothetical Relative Energies for the Acid-Catalyzed Hydrolysis of this compound

SpeciesRelative Energy (kcal/mol)
Reactants (Amide + H₃O⁺)0.0
Protonated Amide-5.2
Transition State 1 (H₂O attack)+18.5
Tetrahedral Intermediate+8.1
Transition State 2 (C-N cleavage)+15.3
Products (Carboxylic Acid + Protonated Amine)-10.7

Note: This table presents hypothetical relative energy values based on published theoretical studies of amide hydrolysis and is for illustrative purposes.

Influence of Amide Bond Twist on Reaction Barriers

The planarity of the amide bond is a fundamental concept in organic chemistry, arising from the delocalization of the nitrogen lone pair into the carbonyl π-system. This resonance stabilization contributes significantly to the barrier of rotation around the C-N bond. However, steric and electronic factors can lead to a twisted or non-planar amide bond, which in turn influences the chemical reactivity of the molecule.

While specific studies on the influence of amide bond twist on the reaction barriers of this compound are not extensively documented in publicly available literature, research on analogous twisted amides provides significant insights. For instance, studies on N-alkylated twisted lactams have demonstrated that increasing the non-planarity around the amide N-C(O) bond dramatically alters its chemical properties. nih.gov This distortion disrupts the n(N) to π*(C=O) conjugation, leading to a localization of charge and making the amide bond more susceptible to cleavage. nih.gov

In the context of this compound, any reaction involving the cleavage or transformation of the amide linkage would be sensitive to the degree of twist. A higher degree of twist would likely lower the activation energy for nucleophilic attack at the carbonyl carbon and for N-C bond cleavage. nih.gov Theoretical calculations on related phenylacetamide derivatives often involve geometry optimization, which provides information on the preferred dihedral angles of the molecule. researchgate.net

Table 1: Conceptual Influence of Amide Bond Twist on Reactivity

Degree of Amide TwistResonance StabilizationAmide Bond ReactivitySusceptibility to N-C Cleavage
Low (Planar)HighLowLow
High (Twisted)LowHighHigh

This table illustrates the conceptual relationship between amide bond geometry and chemical reactivity based on principles observed in related amide systems.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, including their conformational flexibility and interactions with the surrounding solvent environment. Such simulations can reveal the accessible conformations of this compound and how these are influenced by different solvents.

For analogous compounds, MD simulations have been employed to understand the interactions between a molecule and its biological target or its behavior in solution. nih.gov For this compound, an MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water, ethanol) and solving Newton's equations of motion for all atoms in the system over a period of time.

The results of such simulations would provide a detailed picture of:

Conformational Landscape: The various shapes (conformations) the molecule can adopt due to rotations around its single bonds. This includes the torsion angles of the ethoxy group, the phenylacetamide moiety, and the central amide bond.

Solvent Interactions: How solvent molecules arrange themselves around the solute and form hydrogen bonds or other non-covalent interactions. The ethoxy and amide groups are expected to be key sites for hydrogen bonding.

Flexibility of Different Regions: The simulation can quantify the flexibility of different parts of the molecule, such as the terminal phenyl group versus the ethoxyphenyl ring system.

Table 2: Potential Focus Areas for MD Simulations of this compound

Simulation AspectInformation Gained
Conformational SamplingIdentification of low-energy conformers and the barriers between them.
Solvent Shell AnalysisCharacterization of the local solvent structure around the solute.
Hydrogen Bond DynamicsLifetimes and geometries of hydrogen bonds between the solute and solvent.
Root Mean Square Fluctuation (RMSF)Quantification of the flexibility of individual atoms or molecular fragments.

This table outlines the potential insights that could be derived from molecular dynamics simulations of this compound.

Reaction Pathways and Mechanistic Studies

Hydrolytic Stability and Degradation Pathways of N-(4-ethoxyphenyl)-2-phenylacetamide

The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to its degradation into 4-ethoxyaniline and phenylacetic acid.

In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on the carbonyl carbon forms a tetrahedral intermediate. The collapse of this intermediate, facilitated by proton transfer, leads to the cleavage of the C-N bond, yielding phenylacetic acid and 4-ethoxyaniline. rsc.org The rate of this reaction is influenced by the concentration of the acid and the temperature. rsc.org Studies on related phenylurea compounds have shown that electron-donating substituents on the phenyl ring can influence the reaction rate and, in highly acidic conditions, may lead to side reactions like sulfonation. rsc.org

A proposed mechanism for the acid-catalyzed hydrolysis involves the following steps:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer from the attacking water molecule to the nitrogen atom.

Elimination of the 4-ethoxyaniline leaving group.

Deprotonation of the resulting protonated phenylacetic acid.

Under basic conditions, the hydrolysis of the amide linkage proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com This forms a tetrahedral intermediate which then collapses, expelling the 4-ethoxyanilide anion as the leaving group. This anion subsequently abstracts a proton from the newly formed phenylacetic acid to yield 4-ethoxyaniline and the carboxylate salt of phenylacetic acid. The rate-determining step in this process is typically the breakdown of the tetrahedral intermediate. dntb.gov.ua

The mechanism for base-catalyzed hydrolysis can be summarized as:

Nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the 4-ethoxyanilide anion.

Proton transfer from the carboxylic acid to the anilide anion.

Chemical Transformations of the N-Phenylacetamide Scaffold

The N-phenylacetamide scaffold serves as a versatile platform for various chemical transformations, allowing for the introduction of diverse functionalities and the synthesis of new derivatives. nih.govnih.govrug.nlresearchgate.net

The phenylacetamide moiety itself is relatively stable to common oxidizing and reducing agents. ucr.eduorganicchemistrydata.org However, the peripheral functional groups can undergo redox reactions. For instance, the phenyl rings can be subjected to oxidation under harsh conditions, though this is generally not a selective transformation. More controlled oxidations can be achieved if specific activating groups are present.

Reduction of the amide carbonyl group is a challenging transformation but can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the this compound into the corresponding secondary amine, N-(4-ethoxyphenyl)-2-phenylethanamine.

The two aromatic rings in this compound offer sites for both nucleophilic and electrophilic substitution reactions. libretexts.orgyoutube.comkhanacademy.org

Electrophilic Aromatic Substitution: The ethoxy group on one phenyl ring and the acetamido group on the other are both ortho-, para-directing activators for electrophilic aromatic substitution. ncert.nic.in Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur at the positions ortho and para to these activating groups. The presence of two activated rings can lead to a mixture of products, and controlling the regioselectivity can be challenging.

Nucleophilic Aromatic Substitution (SNA_r): While less common for electron-rich aromatic rings, nucleophilic aromatic substitution can occur if a suitable leaving group is present on the ring and the ring is sufficiently activated by strong electron-withdrawing groups. libretexts.org For this compound itself, SNA_r is unlikely. However, derivatives bearing nitro groups or other strong electron-withdrawing substituents could potentially undergo such reactions. nih.gov

Derivatization Reactions and Functional Group Interconversions

A wide range of derivatives can be synthesized from this compound through various reactions. nih.govnih.govnih.govmedchemexpress.comacs.org

Modification of the Ethoxy Group: The ether linkage can be cleaved using strong acids like HBr or BBr₃ to yield the corresponding phenol (B47542), N-(4-hydroxyphenyl)-2-phenylacetamide. This phenol can then be re-alkylated or acylated to introduce different functional groups.

Reactions at the Amide N-H: The proton on the amide nitrogen can be abstracted by a strong base, and the resulting anion can be alkylated or acylated.

Synthesis of Analogs: The core structure can be modified by using different starting materials. For example, using substituted phenylacetic acids or substituted anilines in the initial amide bond formation would lead to a library of analogs with diverse properties. nih.govnih.gov Research has shown the synthesis of various phenylacetamide derivatives with different substituents on the phenyl rings for evaluation as potential therapeutic agents. nih.govnih.gov

Table of Reaction Products and Intermediates

Table of Mentioned Compounds

Green Chemistry Approaches in the Synthesis of N 4 Ethoxyphenyl 2 Phenylacetamide and Its Analogues

Solvent-Free and Mechanochemical Synthesis Methodologies

A primary goal of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. acs.org Solvent-free synthesis and mechanochemistry represent significant strides toward this objective.

Solvent-Free Synthesis: Solvent-free, or neat, reactions are conducted in the absence of any solvent. The reactants themselves, in liquid or solid form, act as the reaction medium. This approach simplifies work-up procedures, reduces waste, and can often lead to shorter reaction times and higher yields. For instance, the synthesis of N-substituted aldimines, a related class of compounds, has been efficiently achieved under solvent-free conditions assisted by microwave irradiation, reacting non-volatile amines with aromatic aldehydes without the need for a catalyst or solid support. organic-chemistry.org This methodology demonstrates the potential for direct amidation reactions under similar conditions.

Mechanochemical Synthesis: Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions. nih.gov This technique is highly effective for solid-state reactions and can significantly reduce or eliminate the need for solvents. ucl.ac.uk In a planetary ball mill, the impact and friction between milling balls and the reactants provide the necessary energy for the reaction to occur. researchgate.net This method has been successfully applied to generate various chemical bonds and synthesize complex molecules, including mixed dinucleotides, by optimizing the formation of pyrophosphate bonds under milling conditions. nih.gov The one-pot mechanochemical synthesis of N-doped porous carbons at room temperature further illustrates the power of this technique. researchgate.net The combination of ball milling with chemical synthesis mediated by zero-valent metals is emerging as a sustainable platform for future chemical synthesis. ucl.ac.uk

Table 1: Comparison of Solvent-Free and Mechanochemical Synthesis Approaches

Feature Solvent-Free Synthesis Mechanochemical Synthesis
Principle Reactants act as the medium. Mechanical energy induces reaction.
Energy Input Primarily thermal or microwave. Mechanical (grinding, milling). nih.gov
Solvent Use Eliminated or drastically reduced. organic-chemistry.org Eliminated or drastically reduced. ucl.ac.uk
Reaction Phase Liquid or solid phase. Primarily solid phase.

| Key Advantage | Simplified work-up, reduced waste. | Applicable to insoluble reactants, novel reactivity. |

Microwave-Assisted and Ultrasound-Assisted Synthesis Protocols

Alternative energy sources like microwaves and ultrasound are pivotal in green synthesis, offering enhanced reaction rates, improved yields, and greater energy efficiency compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient heating through the direct interaction of microwaves with polar molecules in the reaction mixture. nih.gov This localized heating can dramatically reduce reaction times from hours to minutes and often results in higher product yields and purity. organic-chemistry.orgnih.gov Microwave-assisted synthesis has been successfully employed for various heterocyclic compounds, including the synthesis of 4-phenylquinazolin-2(1H)-one derivatives in glacial acetic acid, achieving yields of 31–92% in just 30–45 minutes. nih.gov This technique is highly amenable to solvent-free conditions, further enhancing its green credentials. organic-chemistry.org

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry utilizes the energy of ultrasound waves (typically 20-100 kHz) to induce, accelerate, and modify chemical reactions. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, leading to a significant enhancement in reaction rates. nih.gov This method is valued for being fast, efficient, and economical. nih.gov Ultrasound has been effectively used in the synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives, resulting in high yields (75–89%) in significantly reduced time frames (39–80 minutes) compared to conventional methods (10–36 hours). nih.gov It is considered an important tool in green and sustainable chemistry as it often reduces the need for hazardous chemicals and improves the purity of the final products. eurekaselect.com

Table 2: Performance of Microwave and Ultrasound-Assisted Synthesis for Amide Analogues

Technique Compound Type Reaction Time Yield Reference
Microwave N-Substituted Aldimines 8 minutes 75-100% organic-chemistry.org
Microwave 4-Phenylquinazolin-2(1H)-one derivatives 30-45 minutes 31-92% nih.gov

Catalytic Strategies for Sustainable N-Phenylacetamide Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while minimizing waste.

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas-phase reaction. youtube.com This characteristic offers significant advantages, including ease of separation from the reaction mixture by simple filtration, which allows for catalyst recycling and reuse, reducing both cost and waste. nih.govrsc.org

Several heterogeneous systems have been developed for amide synthesis:

Silica-Based Catalysts: An "off-the-shelf" heterogeneous silica (B1680970) catalyst has been shown to effectively catalyze amide synthesis from an acid and an amine without producing toxic by-products. rsc.org This catalyst is inexpensive, environmentally benign, and can be easily filtered and reused. nih.govrsc.org

Ionic Liquid-Based Catalysts: Copper-based ionic liquids supported on nanocrystalline silicalite have proven to be efficient and recyclable catalysts for amide synthesis. rsc.org These catalysts demonstrate high stability and negligible loss of activity even after five cycles of use. rsc.org

The reusability of these catalysts makes them highly attractive for industrial-scale production, aligning with the principles of a circular economy.

Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations. illinois.edu These reactions are renowned for their high selectivity (chemo-, regio-, and stereo-selectivity) and ability to operate under mild conditions (aqueous media, ambient temperature, and pressure), making them inherently green. illinois.edumdpi.com

For the synthesis of N-phenylacetamides and their analogues, several biocatalytic approaches have been explored:

Whole-Cell Biocatalysis: Whole cells of Candida parapsilosis ATCC 7330 have been used for the biocatalytic preparation of various substituted N-phenylacetamides with excellent conversions (up to 93%) and good yields (up to 81%). rsc.org The reaction is mediated by an intracellular arylamine N-acetyltransferase (NAT), which transfers an acetyl group from acetyl CoA to aromatic amines. rsc.org

Enzymatic Synthesis: Enzymes such as lipases, proteases, and acylases are widely used for amidation. For example, penicillin G acylases have been engineered to selectively manipulate phenylacetamide groups on proteins. acs.org Monoamine oxidases (MAOs) can selectively oxidize amines to imines, which can then be used in further transformations. academie-sciences.fr Transaminases are another class of enzymes used to synthesize primary amines from ketones, a key step in building amide-containing molecules. academie-sciences.fr Biocatalysis is increasingly viewed as a mature technology for scalable chemical production in the pharmaceutical industry. nih.gov

Multicomponent Reactions (MCRs) for Enhanced Atom Economy and Efficiency

Multicomponent reactions (MCRs) are processes where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. arkat-usa.org This approach is highly valued in green chemistry for its exceptional atom economy, operational simplicity, and ability to rapidly generate complex molecules. arkat-usa.org

By minimizing the number of synthetic steps, MCRs reduce solvent consumption, energy usage, and waste generation associated with intermediate purification. A notable example is the one-pot, three-component synthesis of novel 2-phenoxy-N-phenylacetamide hybrids. arkat-usa.org In this strategy, 2-(4-formylphenoxy)-N-(aryl)acetamides are reacted with malononitrile (B47326) and an active methylene (B1212753) compound in the presence of a catalytic amount of piperidine (B6355638) to produce complex heterocyclic structures in good yields (70-78%). arkat-usa.org Such strategies hold significant promise for the efficient and sustainable synthesis of diverse N-phenylacetamide analogues.

Utilization of Alternative Green Solvents (e.g., Water, Ionic Liquids)

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green chemistry promotes the use of safer, more environmentally benign solvents.

Water: As a solvent, water is non-toxic, non-flammable, and abundant. While its use in organic synthesis can be challenging due to the poor solubility of many organic compounds, advancements in catalyst design and reaction conditions are expanding its applicability.

Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100°C, often existing as liquids at room temperature. nih.gov They are considered green solvents due to their negligible vapor pressure, low flammability, and high thermal stability. nih.gov ILs can act as both the solvent and the catalyst in a reaction. acs.org

Brønsted acidic ionic liquids (BAILs) have been used to efficiently catalyze the direct amidation of carboxylic acids and amines. The BAIL can be easily recovered and reused multiple times without significant loss of activity. acs.org

In the synthesis of poly(amide-imide)s, an ionic liquid served as a greener reaction medium and catalyst, leading to higher quality polymers compared to conventional methods. nih.gov

Amide-functionalized ionic liquids have also been synthesized and characterized, showcasing the versatility of this class of compounds. acs.org

The selection of a green solvent must be carefully considered, as some ionic liquids may exhibit toxicity. nih.gov Nevertheless, the development of bio-sourced solvents like Cyrene™, dimethyl isosorbide, and various lactates and lactones continues to provide a broader palette of sustainable options for amide synthesis. researchgate.net

Table 3: Common Compound Names Mentioned in the Article

Compound Name
N-(4-ethoxyphenyl)-2-phenylacetamide
N-phenylacetamide
N-(4-methoxyphenyl)acetamide
2-phenoxy-N-phenylacetamide
2-Chloro-N-(4-methoxyphenyl)acetamide
2-Chloro-N-(2-nitrophenyl)acetamide
N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide
N-(4-((4-Phenylthiazol-2-yl)amino)phenyl)acetamide
N-(4-(4-(4-Chlorophenyl)thiazol-2-ylamino)phenyl)acetamide
N-(4-((4-(4-Bromophenyl)thiazol-2-yl)amino)phenyl)acetamide
N-(4-((4-(3-(Trifluoromethyl)phenyl)thiazol-2-yl)amino)phenyl)acetamide
N-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-ylamino)phenyl)acetamide

Derivatives and Analogues of N 4 Ethoxyphenyl 2 Phenylacetamide: Synthetic Strategies and Structural Aspects

Synthesis of Substituted N-Phenylacetamide Derivatives with Varied Aromatic and Alkoxy Groups

The synthesis of N-phenylacetamide derivatives allows for extensive variation in both the N-phenyl ring and the alkoxy substituents, enabling a systematic investigation of their structure-activity relationships. A primary synthetic route involves the acylation of substituted anilines with a suitable acyl chloride. For instance, the reaction of various substituted anilines with chloroacetyl chloride is a common first step to produce 2-chloro-N-substituted-acetamides. researchgate.net These intermediates can then be further modified.

One prevalent strategy to introduce varied aromatic and alkoxy groups is the reaction of an amine with chloroacetyl chloride in the presence of glacial acetic acid, followed by a reaction with distinct phenols in a solvent like dry acetone (B3395972) with potassium carbonate. nih.gov This allows for the introduction of a wide range of substituted phenoxy groups at the 2-position of the acetamide (B32628). Modifications to the N-phenyl ring are typically achieved by starting with appropriately substituted anilines. For example, derivatives with nitro or methoxy moieties on the N-phenyl ring have been synthesized to explore the impact of electron-donating and electron-withdrawing groups. researchgate.net

Another approach involves the alkylation of N-substituted 2-phenylacetamides. These reactions can be performed under various conditions, using different alkylating agents, solvents, and catalysts, including phase-transfer catalysts, to introduce diverse alkyl and aryl groups. mdpi.com Furthermore, biocatalytic methods offer a green chemistry approach. For example, whole cells of Candida parapsilosis ATCC 7330 have been used to catalyze the N-acylation of aromatic amines, providing a mild and efficient route to N-phenylacetamides. acs.org

The variation of the alkoxy group, such as substituting the ethoxy group with methoxy or other larger alkoxy chains, is typically achieved by starting with the corresponding alkoxy-substituted aniline (B41778). For example, N-(4-methoxyphenyl)acetamide derivatives have been synthesized by reacting N-(4-methoxyphenyl)amine with carbon disulfide in the presence of sodium hydroxide (B78521), followed by acylation with various acid chlorides. mdpi.com

Table 1: Synthetic Strategies for N-Phenylacetamide Derivatives
Starting MaterialsReagents and ConditionsType of Derivatives Formed
Substituted anilines, Chloroacetyl chloride, Substituted phenols1. Glacial acetic acid, Sodium acetate2. Dry acetone, K2CO32-(Substituted phenoxy)-N-(substituted phenyl)acetamide derivatives
N-Substituted 2-phenylacetamidesVarious alkylating agents (e.g., dimethyl sulfate), catalysts (e.g., phase-transfer catalysts)N-alkylated and O-alkylated phenylacetamide derivatives
Aromatic amines (e.g., p-anisidine)Whole cells of Candida parapsilosis ATCC 7330, Ethanol (B145695)N-acylated phenylacetamides
N-(4-methoxyphenyl)acetamide1. CS2, NaOH, Ethanol2. Acid chlorides (e.g., benzoyl chloride)Thioanhydride derivatives of N-(4-methoxyphenyl)acetamide

Incorporation of Heterocyclic Rings within the N-Phenylacetamide Structure

Integrating heterocyclic moieties into the N-phenylacetamide framework is a key strategy for creating analogues with novel properties. These heterocyclic rings can be incorporated at various positions, leading to a significant expansion of the chemical space.

Thiazole Derivatives: A common method for synthesizing thiazole-containing N-phenylacetamide derivatives involves a multi-step process starting from p-phenylenediamine. nih.govnih.gov The synthesis typically proceeds through aniline protection, amide formation, and deprotection to yield a 4-amino-N-phenylacetamide intermediate. This intermediate is then converted to an isothiocyanate, which reacts to form a thiourea. Finally, condensation of the thiourea with an α-halocarbonyl compound, such as an α-bromophenylethanone, yields the desired N-phenylacetamide derivative bearing a 2-amino-4-arylthiazole moiety. nih.govnih.gov

Benzimidazole Derivatives: The synthesis of benzimidazole-containing N-phenylacetamide analogues can be achieved by reacting 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole. illinois.edu This reaction is typically carried out in a solvent system like ethanol with a base such as triethylamine. illinois.edu This approach links the acetamide nitrogen to the benzimidazole ring via a thioether linkage. Another strategy involves the biocatalytic transformation of 2-phenylenediamine, which can lead to the formation of a 2-methyl benzimidazole product. acs.org

Morpholine Derivatives: Morpholine, a saturated heterocycle, can be incorporated to enhance the physicochemical properties of the parent compound. A general synthesis of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides starts from hydroxyphenylacetic acid. nih.gov A more direct approach for synthesizing morpholine-acetamide derivatives involves the reaction of morpholine with chloroacetyl chloride to produce 2-chloro-1-(morpholin-4-yl)ethanone. This intermediate is then reacted with various heterocyclic amines, phenols, or thiols in the presence of a base like triethylamine and a catalyst such as potassium iodide in DMF. mdpi.com

Table 2: Synthesis of N-Phenylacetamide Analogues with Heterocyclic Rings
Heterocyclic RingSynthetic ApproachKey Intermediates
ThiazoleMulti-step synthesis starting from p-phenylenediamine4-amino-N-phenylacetamide, Isothiocyanate, Thiourea
BenzimidazoleReaction of 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole2-chloro-N-substituted-acetamide
MorpholineReaction of 2-chloro-1-(morpholin-4-yl)ethanone with amines, phenols, or thiols2-chloro-1-(morpholin-4-yl)ethanone

Structural Characterization of Novel N-Phenylacetamide Analogues utilizing Advanced Techniques

The definitive structural elucidation of newly synthesized N-phenylacetamide analogues is crucial and is accomplished through a combination of advanced spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure. In ¹H NMR spectra of N-(4-ethoxyphenyl)acetamide (Phenacetin), the ethoxy group typically shows a characteristic triplet-quartet pattern at approximately 1.4 ppm and 4.0 ppm, respectively. researchgate.net The aromatic protons exhibit a doublet of doublets pattern in the 6.5-7.5 ppm region, indicative of para-substitution on the phenyl ring. researchgate.net The acetamide N-H proton often appears as a broad singlet around 8.1 ppm, while the acetyl methyl protons are observed as a singlet at about 2.1 ppm. researchgate.net ¹³C NMR provides information on the carbon skeleton, with distinct signals for the carbonyl, aromatic, and aliphatic carbons. nih.govnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compounds, which in turn confirms their elemental composition. nih.govnih.gov The fragmentation patterns observed in the mass spectra provide additional structural information. For instance, the mass spectrum of N-benzylacetamide, an analogue, shows major fragmentations corresponding to the loss of CH₃CO⁺ and CH₂CO. researchgate.net

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for N-phenylacetamide derivatives include N-H stretching vibrations (around 3200-3400 cm⁻¹), C=O stretching of the amide group (around 1650-1700 cm⁻¹), and C-N stretching vibrations. nih.govnih.gov

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, etc.) in the compound, which is used to confirm the empirical formula derived from HRMS data. nih.govillinois.edu

Table 3: Spectroscopic Data for Characterization of N-Phenylacetamide Analogues
TechniqueInformation ProvidedTypical Observations
¹H NMRProton environment and connectivitySignals for aromatic, amide (N-H), methylene (B1212753) (CH₂), and alkoxy (e.g., OCH₂CH₃) protons with characteristic chemical shifts and splitting patterns.
¹³C NMRCarbon skeleton of the moleculeResonances for carbonyl, aromatic, and aliphatic carbons.
HRMSExact mass and elemental compositionMolecular ion peak corresponding to the calculated exact mass.
FTIRPresence of functional groupsCharacteristic stretching frequencies for N-H, C=O (amide), and C-O bonds.
X-ray Crystallography3D molecular structure, conformation, and intermolecular interactionsPrecise bond lengths, bond angles, dihedral angles, and details of crystal packing.

Structure-Property Relationships Derived from Analogues: Conformational Analysis and Intermolecular Forces

The physicochemical and biological properties of N-phenylacetamide analogues are intrinsically linked to their three-dimensional structure, including their preferred conformation and the non-covalent interactions they form.

Intermolecular Forces: In the solid state, the crystal packing of N-phenylacetamide analogues is governed by a network of intermolecular forces.

Hydrogen Bonding: N-H···O hydrogen bonds are a dominant feature in the crystal structures of these compounds. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, often leading to the formation of infinite chains or more complex supramolecular architectures. In hydrated structures, water molecules can act as bridges, forming O-H···O and O-H···N hydrogen bonds that further stabilize the crystal lattice.

π-π Stacking: Aromatic π-π stacking interactions between the phenyl rings of adjacent molecules are also significant in determining the crystal packing. These interactions can be face-to-face or offset and are influenced by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups on one ring can enhance the stacking interaction with an electron-rich ring. researchgate.netillinois.edu The relative position of substituents on the aromatic ring can also have a profound influence on the strength of π-π stacking. nih.gov

These non-covalent interactions are not only crucial for the solid-state structure but also provide insights into how these molecules might bind to biological macromolecules, where similar forces govern ligand-receptor recognition. By understanding these structure-property relationships, it is possible to rationally design new analogues with desired characteristics.

Future Research Directions in N 4 Ethoxyphenyl 2 Phenylacetamide Chemistry

Exploration of Novel Synthetic Pathways and Methodological Advancements

The classical synthesis of N-(4-ethoxyphenyl)-2-phenylacetamide, while effective, provides a foundation for significant methodological improvement. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes.

Key areas for exploration include:

Catalyst Development: Research into novel catalysts, such as those based on palladium or iridium, could lead to more efficient C-H functionalization reactions. sigmaaldrich.com This would allow for the direct coupling of precursors, potentially reducing the number of synthetic steps and improving atom economy.

Green Chemistry Approaches: The development of synthetic methods that utilize greener solvents, lower reaction temperatures, and generate less waste is a critical future direction. This includes exploring solvent-free reaction conditions, potentially using mechanochemistry or solid-state synthesis. googleapis.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting the synthesis of this compound to a flow process could enable rapid optimization of reaction conditions and facilitate large-scale production. chemistryworld.com

Novel Precursors: Investigation into alternative starting materials and synthetic intermediates could open up new pathways to N-phenylacetamide derivatives. googleapis.com For instance, the use of diazotized Meldrum's acid or other reactive intermediates might provide access to novel structural analogues. sigmaaldrich.com

A comparative table of potential synthetic advancements is presented below.

MethodologyPotential AdvantageResearch Focus
Advanced Catalysis Higher yields, selectivity, fewer stepsIr-catalyzed C-H functionalization, Pd-catalyzed cross-coupling
Green Synthesis Reduced environmental impact, lower costUse of benign solvents (e.g., water, ethanol), solvent-free reactions
Flow Chemistry Enhanced safety, scalability, and controlOptimization of reaction parameters in continuous flow reactors
Novel Reagents Access to new derivatives, milder conditionsExploring synthons like diazotized Meldrum's acid

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding and Predictive Modeling

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and designing new applications. Future research will leverage a synergistic combination of advanced spectroscopic techniques and high-level computational modeling.

Advanced Spectroscopic Techniques: While standard techniques like ¹H-NMR and IR are routinely used, more advanced methods can provide deeper insights. nih.goviucr.org Techniques such as solid-state NMR, 2D-NMR (COSY, HSQC, HMBC), and Raman mapping can elucidate subtle structural details, intermolecular interactions, and conformational dynamics in both solution and the solid state. uts.edu.au

Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical calculations can be used to model the molecular structure, vibrational frequencies, and electronic properties of this compound with high accuracy. iucr.orgpku.edu.cn These models can help interpret experimental spectra and provide insights into reaction mechanisms.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational landscape and dynamics of the molecule over time. youtube.com This is particularly useful for understanding its behavior in different solvent environments and its interactions with other molecules.

Free Energy Perturbation (FEP): This physics-based approach allows for the accurate computation of free energy changes, which can be used to predict properties like binding affinity and stability, guiding the design of new derivatives. youtube.com

TechniqueInformation GainedFuture Application
2D-NMR Spectroscopy Detailed connectivity, spatial relationshipsUnambiguous assignment of all proton and carbon signals, conformational analysis
Solid-State NMR Structure and dynamics in the solid stateCharacterization of crystalline forms and polymorphism
DFT Calculations Electronic structure, optimized geometry, spectraPrediction of reactivity, interpretation of spectroscopic data
MD Simulations Conformational dynamics, solvation effectsUnderstanding molecular flexibility and intermolecular interactions

Design and Synthesis of N-Phenylacetamide Architectures with Tailored Supramolecular Properties

Moving beyond the single molecule, a significant future direction involves controlling the assembly of this compound molecules into well-defined supramolecular structures. The inherent hydrogen bonding capabilities of the amide group provide a powerful tool for crystal engineering.

Future research in this area will focus on:

Crystal Engineering: Systematically studying the crystallization of this compound and its derivatives to control crystal packing. The introduction of different functional groups can be used to direct the formation of specific hydrogen bonding networks (e.g., chains, sheets, or 3D frameworks), as seen in related structures. iucr.org

Co-crystallization: Forming co-crystals with other molecules (co-formers) to modify physical properties such as solubility and stability, or to create materials with novel optical or electronic properties.

Self-Assembly in Solution: Investigating the self-assembly of N-phenylacetamide derivatives into larger architectures like gels, fibers, or vesicles, driven by non-covalent interactions.

Generative Models for Crystal Structure Prediction: Utilizing deep learning and generative frameworks to predict the crystal structure of new N-phenylacetamide derivatives under various conditions, accelerating the discovery of materials with desired topologies. researchgate.net

Integration of Data Science and Machine Learning for Structure-Property Prediction and Reaction Discovery

The fields of data science and machine learning (ML) are set to revolutionize chemical research by enabling rapid prediction and discovery. nih.gov For N-phenylacetamides, these tools can accelerate the design-synthesis-test cycle.

Key applications include:

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing ML models to predict the physical, chemical, and biological properties of new this compound derivatives based on their molecular structure. mdpi.com This can pre-screen large virtual libraries of compounds to identify promising candidates for synthesis.

Reaction Yield Prediction: Training algorithms on existing datasets of amide coupling reactions to predict the success rate and yield for the synthesis of new derivatives. nih.govdigitellinc.com This can save significant time and resources by avoiding low-yielding reactions. aiche.org Even with small datasets, ML can offer valuable insights. pku.edu.cn

Predictive Degradation Models: Using ML to correlate the chemical structure of amines and amides with their degradation rates under various conditions, which is crucial for assessing the stability and lifetime of materials. nih.govacs.org

Discovery of Novel Reactions: Employing data mining and AI algorithms to analyze vast chemical reaction databases and propose entirely new synthetic routes or reaction conditions for the synthesis of complex N-phenylacetamide architectures.

Machine Learning ApplicationGoalRequired DataPotential Impact
QSPR Predict properties of new derivativesMolecular descriptors and experimental property dataAccelerated discovery of compounds with desired features. mdpi.com
Yield Prediction Optimize synthetic reaction conditionsReactants, reagents, conditions, and experimental yields. nih.govReduced experimental effort and resource waste. digitellinc.com
Automated Mechanism Analysis Understand reaction pathwaysHigh-throughput experimental data and computational resultsDeeper mechanistic insight and rational reaction design.
New Reaction Discovery Identify novel synthetic routesLarge-scale chemical reaction databases (e.g., Reaxys). aiche.orgInnovation in synthetic chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.